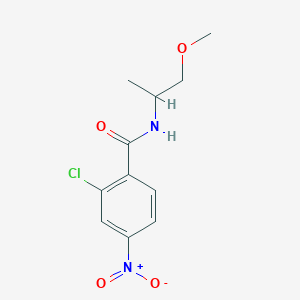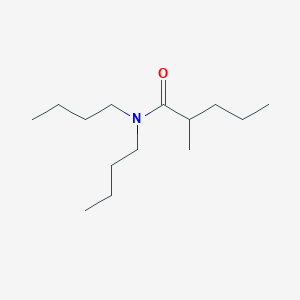![molecular formula C19H18FN3O2 B3953883 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)
1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, also known as FPL 64176, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of indole-2,3-dione derivatives and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor. The compound has been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound 64176 has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound has also been shown to have an effect on the immune system and inflammation. This compound 64176 has been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 has several advantages for lab experiments. It is a well-characterized compound with a known structure and purity. It has also been extensively studied for its biological activities and mechanism of action. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. It is also a relatively expensive compound, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176. One area of research is the potential use of the compound in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the development of more potent and selective derivatives of this compound 64176. The compound may also be investigated for its potential use in the treatment of other neurological disorders, such as depression and anxiety. Finally, the compound may be studied for its potential use in the treatment of inflammatory and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 has been extensively studied for its potential pharmacological applications. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound 64176 has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have an effect on the immune system and inflammation.
Eigenschaften
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQEPJNUDPNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)
![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)

![2,2'-[(2-isopropoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953842.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)



![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![2-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3953896.png)

